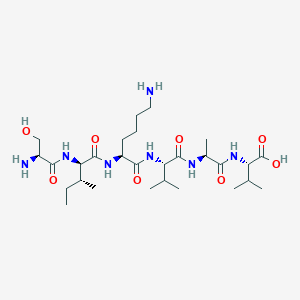
4-Methylpyridine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and hydroxyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylpyridine. This can be done using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of 4-methylpyridine. This process can be carried out in the presence of metal catalysts such as palladium or platinum, which facilitate the introduction of hydroxyl groups. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpyridine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming 4-methylpyridine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Methylpyridine.
Substitution: Halogenated or alkylated pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Methylpyridine-3,5-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methylpyridine-3,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine-3,5-diol: Similar structure but with the methyl group at the 2-position.
3-Methylpyridine-4,5-diol: Similar structure but with the methyl group at the 3-position.
4-Methylpyridine-2,6-diol: Similar structure but with hydroxyl groups at the 2 and 6 positions.
Uniqueness
4-Methylpyridine-3,5-diol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
712270-44-5 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
4-methylpyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO2/c1-4-5(8)2-7-3-6(4)9/h2-3,8-9H,1H3 |
Clave InChI |
MGXCFNAWNVPKMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


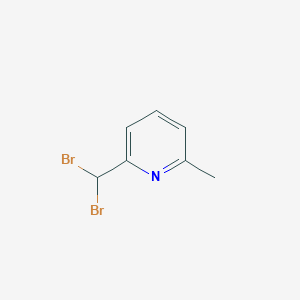
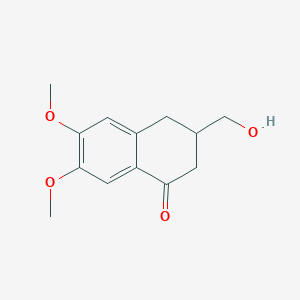
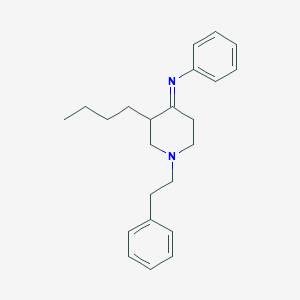
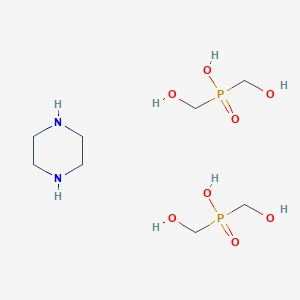
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)

![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)

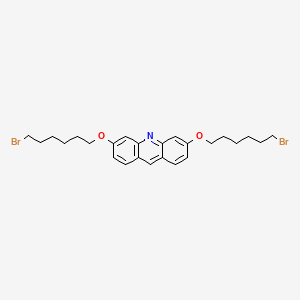
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
